molecular formula C19H23ClN2O2 B5165714 N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-2,5-dimethylfuran-3-carboxamide

N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-2,5-dimethylfuran-3-carboxamide

Cat. No.: B5165714
M. Wt: 346.8 g/mol
InChI Key: PMBFDFNYRHHPFJ-UHFFFAOYSA-N
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Description

N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-2,5-dimethylfuran-3-carboxamide is a synthetic compound that features a piperidine ring, a chlorophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-2,5-dimethylfuran-3-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with piperidine to form 1-[(4-chlorophenyl)methyl]piperidine. This intermediate is then reacted with 2,5-dimethylfuran-3-carboxylic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-2,5-dimethylfuran-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand its interactions with biological targets.

    Industry: It may be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The piperidine ring and chlorophenyl group are likely to play a role in binding to receptors or enzymes, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)methyl]piperidin-4-yl]methyl-6-methyl-3-(2-methylpropyl)-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxamide
  • N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide

Uniqueness

N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-2,5-dimethylfuran-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2/c1-13-10-18(14(2)24-13)19(23)21-17-4-3-9-22(12-17)11-15-5-7-16(20)8-6-15/h5-8,10,17H,3-4,9,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBFDFNYRHHPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2CCCN(C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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